molecular formula C17H14F3N3O2 B4386039 N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE

N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE

Cat. No.: B4386039
M. Wt: 349.31 g/mol
InChI Key: HFTRAKLGQHUFCD-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrimidine core

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-24-12-5-2-4-11(8-12)14-9-15(17(18,19)20)23-16(22-14)21-10-13-6-3-7-25-13/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTRAKLGQHUFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NCC3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the condensation of appropriate precursors such as 2-aminopyrimidine with aldehydes or ketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the furan ring: This step involves the alkylation of the pyrimidine core with 2-furylmethyl halides under basic conditions.

    Introduction of the methoxyphenyl group: This can be accomplished through electrophilic aromatic substitution reactions using methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrimidine core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide under aprotic conditions.

Major Products

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-4-(3-methoxyphenyl)-2-pyrimidinamine: Lacks the trifluoromethyl group.

    N-(2-furylmethyl)-4-(3-methoxyphenyl)-6-methyl-2-pyrimidinamine: Contains a methyl group instead of a trifluoromethyl group.

    N-(2-furylmethyl)-4-(3-hydroxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine: Contains a hydroxy group instead of a methoxy group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound for various scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
Reactant of Route 2
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N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE

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